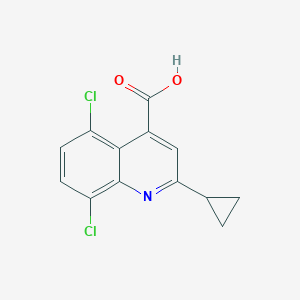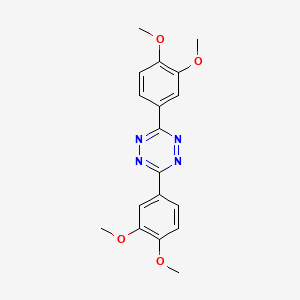
3,6-Bis(3,4-dimethoxyphenyl)-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(3,4-dimethoxyphenyl)-1,2,4,5-tetrazine is a heterocyclic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a tetrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(3,4-dimethoxyphenyl)-1,2,4,5-tetrazine typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable nitrile source under acidic conditions to yield the desired tetrazine compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(3,4-dimethoxyphenyl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or nitrating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
3,6-Bis(3,4-dimethoxyphenyl)-1,2,4,5-tetrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3,6-Bis(3,4-dimethoxyphenyl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(3,4-dimethoxyphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Similar in structure but differs in the core ring system.
3,6-Bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan: Contains a furan ring instead of a tetrazine ring.
Uniqueness
3,6-Bis(3,4-dimethoxyphenyl)-1,2,4,5-tetrazine is unique due to its tetrazine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H18N4O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3,6-bis(3,4-dimethoxyphenyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C18H18N4O4/c1-23-13-7-5-11(9-15(13)25-3)17-19-21-18(22-20-17)12-6-8-14(24-2)16(10-12)26-4/h5-10H,1-4H3 |
InChI Key |
QQBZMQDAHCNSHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N=N2)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino]butanoate](/img/structure/B13693704.png)
![4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid](/img/structure/B13693707.png)
![O-[2-Fluoro-5-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13693713.png)




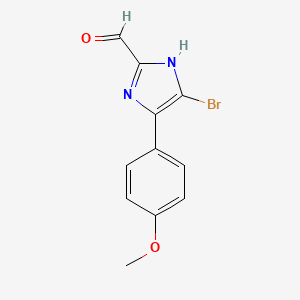
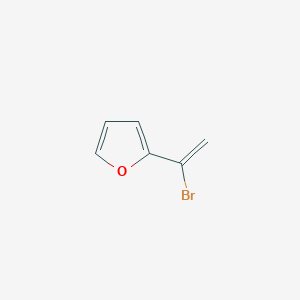
![3-Bromo-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13693759.png)
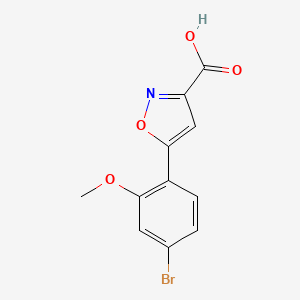

![4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide](/img/structure/B13693779.png)
